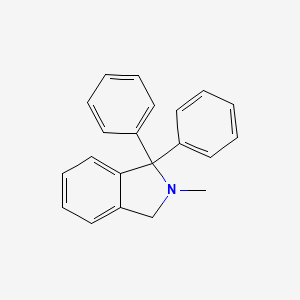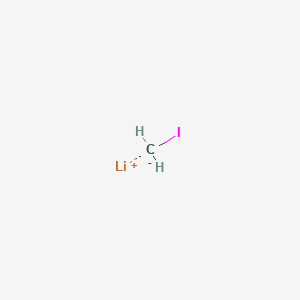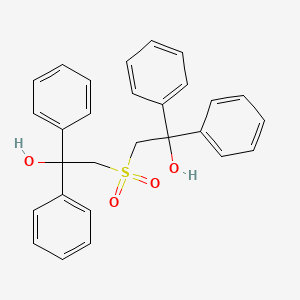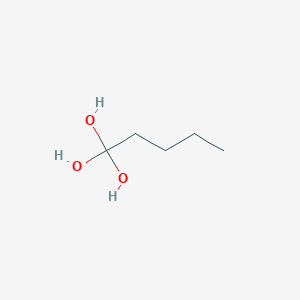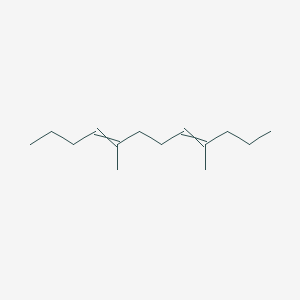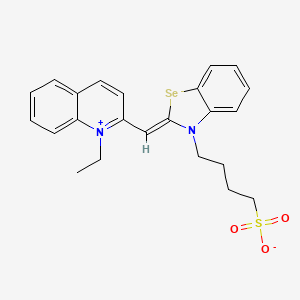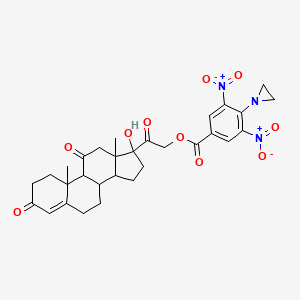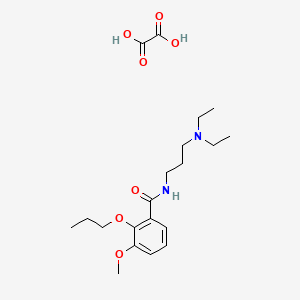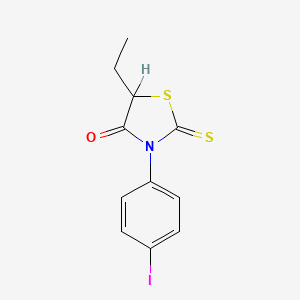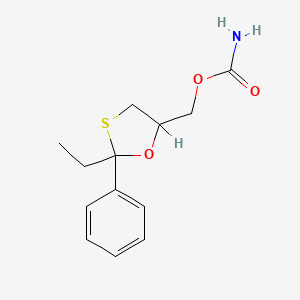![molecular formula C15H16N2O3 B14693798 3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione CAS No. 35142-71-3](/img/structure/B14693798.png)
3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Phenyl-8-propanoyl-3,8-diazabicyclo[321]octane-2,4-dione is a complex organic compound that belongs to the family of diazabicyclo compounds These compounds are characterized by their bicyclic structure containing nitrogen atoms The 3-Phenyl-8-propanoyl-3,8-diazabicyclo[32
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of azomethine ylides derived from 2(1H)-pyrazinones that undergo 1,3-dipolar cycloadditions with acrylate and acrylic acid derivatives . The cycloaddition reactions are carried out under controlled conditions to ensure the formation of the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of various chemical products and materials.
Mecanismo De Acción
The mechanism of action of 3-Phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3,8-Diazabicyclo[3.2.1]octane-3-carboxylic acid tert-butyl ester
- 3,8-bis((2-(4-chlorophenyl)pyridin-4-yl)methyl)-3,8-diazabicyclo[3.2.1]octane
Uniqueness
3-Phenyl-8-propanoyl-3,8-diazabicyclo[321]octane-2,4-dione is unique due to its specific structural features and the presence of the phenyl and propanoyl groups
Propiedades
Número CAS |
35142-71-3 |
|---|---|
Fórmula molecular |
C15H16N2O3 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
3-phenyl-8-propanoyl-3,8-diazabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C15H16N2O3/c1-2-13(18)17-11-8-9-12(17)15(20)16(14(11)19)10-6-4-3-5-7-10/h3-7,11-12H,2,8-9H2,1H3 |
Clave InChI |
JBSDYSSKUBAYBU-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)N1C2CCC1C(=O)N(C2=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

